molecular formula C15H18N2O B1139344 Huperzine A CAS No. 120786-18-7

Huperzine A

货号: B1139344
CAS 编号: 120786-18-7
分子量: 242.32 g/mol
InChI 键: ZRJBHWIHUMBLCN-BONVTDFDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Types of Reactions: Huperzine A undergoes various chemical reactions, including cyclization, oxidation, and reduction . These reactions are crucial for its synthesis and modification.

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include chiral acids, organic solvents, and alkalis . The conditions often involve controlled temperatures and pressures to ensure the desired chemical transformations.

Major Products Formed: The major product formed from these reactions is optically pure (-)-huperzine A, which is the active form of the compound .

科学研究应用

Pharmacological Mechanisms

Huperzine A acts primarily as a reversible inhibitor of acetylcholinesterase, which increases acetylcholine levels in the brain. This action is crucial for enhancing cognitive functions, particularly memory and learning. Beyond its cholinergic effects, this compound exhibits several neuroprotective properties:

  • Antioxidant Effects : It reduces oxidative stress by scavenging free radicals and enhancing mitochondrial function, thereby protecting neurons from damage induced by beta-amyloid plaques and other neurotoxins .
  • Anti-apoptotic Properties : this compound regulates the expression of apoptotic proteins such as Bcl-2, Bax, P53, and caspase-3, contributing to cell survival in neurodegenerative conditions .
  • Neurogenesis : It promotes the upregulation of nerve growth factor and its receptors, facilitating neuronal growth and survival .

Alzheimer's Disease

Numerous studies have demonstrated the efficacy of this compound in improving cognitive function in patients with Alzheimer's disease:

  • A systematic review of randomized clinical trials indicated that this compound significantly improved cognitive function as measured by various scales (e.g., Mini-Mental State Examination) compared to placebo .
  • Clinical trials have shown that administration of this compound can enhance memory, daily living activities, and overall cognitive performance in Alzheimer's patients without severe side effects .

Vascular Dementia

Research has also highlighted the benefits of this compound in vascular dementia:

  • In a study involving 36 patients with vascular dementia, treatment with this compound over six months resulted in notable improvements in cognitive abilities and daily living skills .
  • The compound's ability to penetrate the blood-brain barrier effectively allows it to exert its beneficial effects on cognitive deficits associated with vascular dementia .

Other Neuropsychiatric Disorders

Emerging evidence suggests potential applications of this compound in other neuropsychiatric conditions:

  • Schizophrenia : Some studies have explored its use for treating cognitive deficits in schizophrenia patients, although results regarding efficacy are mixed due to cholinergic side effects observed in some cases .
  • Sleep Disorders : There is preliminary interest in using this compound to address sleep disorders associated with cognitive decline .

Case Studies and Clinical Trials

Several clinical trials have been conducted to evaluate the safety and efficacy of this compound:

  • Double-Blind Placebo-Controlled Trial : Involving 103 patients diagnosed with Alzheimer's disease, this trial confirmed significant improvements in memory and cognition after treatment with this compound compared to placebo .
  • Long-Term Safety Study : This ongoing study assesses the long-term effects of this compound on cognition and daily functioning in Alzheimer's patients. Preliminary results suggest sustained cognitive benefits without significant adverse effects over extended periods .
  • Meta-Analysis Findings : A meta-analysis encompassing 20 randomized clinical trials found that this compound consistently improved cognitive function across various assessment tools while reporting minimal adverse events .

属性

Key on ui mechanism of action

Huperzine A has been found to be an inhibitor of the enzyme acetylcholinesterase. This is the same mechanism of action of pharmaceutical drugs such as [galantamine] and [donepezil] used to treat Alzheimer's disease.

CAS 编号

120786-18-7

分子式

C15H18N2O

分子量

242.32 g/mol

IUPAC 名称

(1S,9R)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one

InChI

InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10H,7-8,16H2,1-2H3,(H,17,18)/t10-,15-/m0/s1

InChI 键

ZRJBHWIHUMBLCN-BONVTDFDSA-N

SMILES

CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3

手性 SMILES

CC=C1[C@@H]2CC3=C([C@@]1(CC(=C2)C)N)C=CC(=O)N3

规范 SMILES

CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3

熔点

217-219 °C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。